Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
The compound belongs to the class of thiophene derivatives. Thiophene derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
The mode of action of thiophene derivatives can vary greatly depending on the specific compound and its targets. Some thiophene derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have anti-inflammatory and analgesic activities, suggesting they may affect pathways related to inflammation and pain perception
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some thiophene derivatives have been found to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives have been used as molecular skeletons in a significant number of synthetic inhibitors of microtubule polymerization . This suggests that Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate may interact with enzymes, proteins, and other biomolecules involved in microtubule assembly and disassembly.
Molecular Mechanism
Based on its structural similarity to other thiophene derivatives, it is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl bromoacetate and thiophene-3-carboxylic acid, followed by amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share a similar thiophene ring structure but differ in their substituents.
Thiophene-3-carboxylate derivatives: These compounds have similar carboxylate groups but may have different amino or alkyl substituents.
Uniqueness
Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate is unique due to its specific combination of tert-butyl, amino, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-amino-4-thiophen-3-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-9(7-18-11(10)14)8-4-5-17-6-8/h4-7H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHPHLRYOJXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CSC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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